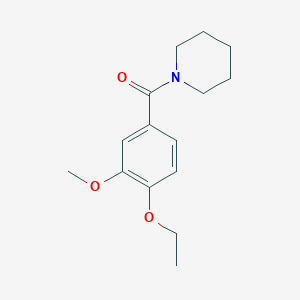
N-(4-iodo-2-methylphenyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodo-2-methylphenyl)-3-methylbutanamide, also known as IMB, is a chemical compound that has gained significant attention in scientific research. This compound is categorized as an analog of the synthetic cannabinoid JWH-018, which has been banned in many countries due to its psychoactive effects. However, IMB has been found to have potential applications in various fields, including medicinal chemistry and neuroscience.
Wirkmechanismus
N-(4-iodo-2-methylphenyl)-3-methylbutanamide acts as a partial agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes such as pain sensation, appetite, and mood regulation. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have a higher affinity for the CB1 receptor than the CB2 receptor. When N-(4-iodo-2-methylphenyl)-3-methylbutanamide binds to the CB1 receptor, it activates the receptor, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-iodo-2-methylphenyl)-3-methylbutanamide can inhibit the uptake of the neurotransmitter dopamine, which is involved in reward and motivation. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has also been found to have analgesic effects, which may be due to its interaction with the CB1 receptor. Additionally, N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-iodo-2-methylphenyl)-3-methylbutanamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has also been found to have a long half-life, which allows for prolonged effects in in vitro and in vivo studies. However, one of the limitations of using N-(4-iodo-2-methylphenyl)-3-methylbutanamide is its potential for psychoactive effects, which may complicate the interpretation of results in some studies.
Zukünftige Richtungen
There are several future directions for the study of N-(4-iodo-2-methylphenyl)-3-methylbutanamide. One of the main directions is the development of N-(4-iodo-2-methylphenyl)-3-methylbutanamide as a potential drug candidate for the treatment of various diseases. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have potential applications in the treatment of pain, inflammation, and addiction. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-iodo-2-methylphenyl)-3-methylbutanamide and its effects on the endocannabinoid system. Finally, the potential for psychoactive effects of N-(4-iodo-2-methylphenyl)-3-methylbutanamide needs to be further explored to determine its safety and potential for abuse.
Conclusion:
In conclusion, N-(4-iodo-2-methylphenyl)-3-methylbutanamide is a chemical compound that has gained significant attention in scientific research. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has potential applications in various fields, including medicinal chemistry and neuroscience. The synthesis method of N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been well established, and its mechanism of action involves its interaction with the CB1 and CB2 receptors. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have various biochemical and physiological effects, and its potential for psychoactive effects needs to be further explored. Finally, there are several future directions for the study of N-(4-iodo-2-methylphenyl)-3-methylbutanamide, including its development as a potential drug candidate and further elucidation of its mechanism of action.
Synthesemethoden
The synthesis of N-(4-iodo-2-methylphenyl)-3-methylbutanamide involves the reaction of 4-iodo-2-methylbenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(4-iodo-2-methylphenyl)-3-methylbutanamide. This method of synthesis has been well established and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have potential applications in various fields of scientific research. One of the main applications of N-(4-iodo-2-methylphenyl)-3-methylbutanamide is in medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. N-(4-iodo-2-methylphenyl)-3-methylbutanamide has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation.
Eigenschaften
IUPAC Name |
N-(4-iodo-2-methylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-8(2)6-12(15)14-11-5-4-10(13)7-9(11)3/h4-5,7-8H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLNVVRHVLNMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5847501.png)

![3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5847503.png)
![N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5847505.png)
![methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5847508.png)
![4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid](/img/structure/B5847515.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylic acid](/img/structure/B5847520.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5847525.png)



